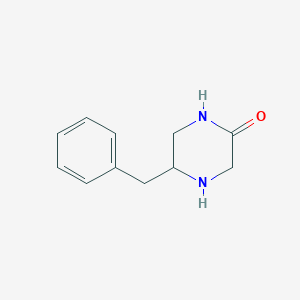

5-Benzyl-piperazin-2-one

Description

Overview of Piperazinone Scaffolds in Medicinal Chemistry and Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in drug discovery. nih.govresearchgate.net Its derivatives, including the piperazin-2-one (B30754) subclass which features a carbonyl group, are integral to numerous clinically approved drugs. caltech.edu An analysis of small-molecule drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant number (15) being anticancer agents. The versatility of the piperazine scaffold stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for precise control over the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities. rjptonline.org These characteristics often lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for a drug candidate's success. rjptonline.org

The piperazinone core is found in various natural products and synthetic compounds exhibiting a broad spectrum of biological activities. nih.govthieme-connect.com Research has demonstrated the efficacy of piperazine and piperazinone derivatives in numerous therapeutic areas, as detailed in the table below.

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Anticancer, Antiproliferative nih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Anti-tuberculosis researchgate.netresearchgate.netnih.gov |

| Central Nervous System | Antidepressant, Antipsychotic, Anxiolytic, Anticonvulsant, Antinociceptive researchgate.nettandfonline.comnih.govresearchgate.net |

| Other | Anti-inflammatory, Antimalarial, Antidiabetic nih.govresearchgate.net |

The ability to easily modify the piperazinone structure allows medicinal chemists to systematically investigate structure-activity relationships (SAR), fine-tuning the molecule to enhance its affinity for a specific biological target while minimizing off-target effects. rjptonline.org

Historical Context and Emergence of 5-Benzyl-piperazin-2-one as a Research Target

While the broader piperazine class has a history dating back to its initial synthesis in the 1940s and subsequent investigation as an anti-parasitic agent, the specific historical emergence of this compound is less documented as a standalone agent. researchgate.net Its significance in contemporary research arises primarily from its role as a key structural intermediate—a versatile building block for constructing more complex and highly functionalized molecules.

The interest in substituted piperazin-2-ones, including those with a benzyl (B1604629) group, grew from the need to create conformationally constrained peptidomimetics and to explore new chemical space in drug discovery. nih.gov The synthesis of derivatives containing the 5-benzyl-piperazine moiety, for example, points to the use of the parent compound or a related precursor in the synthetic pathway. Research on novel anticancer agents has involved the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, illustrating the use of a 5-benzyl-piperazine synthon. researchgate.netresearchgate.net Similarly, its incorporation into urea-based compounds was explored to create potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme, a target for hypertension and inflammation. thieme-connect.com In this context, the 5-benzyl substitution was found to be optimal for potency. thieme-connect.com The emergence of this compound as a research target is therefore intrinsically linked to the development of these more elaborate derivatives, where it provides a crucial and strategically important fragment of the final bioactive molecule.

Academic Rationale for Investigating this compound Analogues and Derivatives

The academic and industrial rationale for investigating analogues of this compound is multifaceted and rooted in the principles of medicinal chemistry and drug design. The core motivation is to leverage this scaffold to develop new chemical entities with improved or novel therapeutic properties.

Structure-Activity Relationship (SAR) Studies: A primary reason for creating derivatives is to conduct detailed SAR studies. By systematically modifying the structure of this compound—for instance, by altering the substituents on the benzyl ring, modifying the piperazinone core, or adding functional groups at the nitrogen atoms—researchers can determine which parts of the molecule are essential for its biological activity. nih.gov For example, studies on tyrosinase inhibitors found that benzylpiperazine analogues were generally more potent than their phenylpiperazine counterparts, suggesting that the flexibility and basicity conferred by the benzyl group are important for enzyme interaction. nih.gov

Improvement of Pharmacokinetic Properties: A significant challenge in drug development is achieving a suitable pharmacokinetic profile. The piperazine moiety is often introduced into molecules to enhance properties like water solubility and bioavailability. nih.govnih.gov Research on anti-tuberculosis agents based on a 4-(4-benzyl-piperazin-1-yl)-benzylamide lead compound involved creating analogues to overcome rapid metabolism and poor absorption. nih.gov Modifications, such as replacing the benzyl group, were undertaken to increase the compound's bioavailability and serum half-life while retaining potent activity. nih.gov

Accessing Novel Biological Targets: The this compound scaffold serves as a template for designing ligands for a variety of biological targets. Its derivatives have been synthesized and evaluated for a range of activities, as shown in the research examples below.

| Research Area | Target/Application | Rationale for Using Benzylpiperazinone Scaffold |

| Anticancer | HeLa (cervical cancer) and A549 (lung cancer) cell lines | The piperazine synthon is used to build novel thiazole-containing acetamides, with derivatives showing potent antiproliferative activity. researchgate.net |

| Antidepressant | 5-HT1A Receptor | Combined with a 3,4-dihydroquinolin-2(1H)-one fragment to create hybrids with significant affinity for the serotonin (B10506) receptor and potential antidepressant effects. tandfonline.comresearchgate.net |

| Anti-tuberculosis | Mycobacterium tuberculosis | Used as a core structure in analogues designed to improve the bioavailability of a previously identified lead compound. nih.gov |

| Pain Management | σ1 Receptor (Antinociception) | Designed as a key component of new σ1 receptor antagonists for treating inflammatory and neuropathic pain. nih.gov |

| Enzyme Inhibition | Tyrosinase | Investigated as a core structure for new tyrosinase inhibitors, with the benzyl group found to be important for potent activity. nih.gov |

This strategic derivatization allows scientists to explore a wide range of biological activities and to optimize lead compounds, demonstrating the enduring value of the this compound scaffold in the quest for new medicines. caltech.edu

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-benzylpiperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c14-11-8-12-10(7-13-11)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

InChI Key |

OBXVPOFETUFKDA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC(=O)N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 5 Benzyl Piperazin 2 One and Its Analogues

Conventional Methodologies for Piperazinone Ring Formation

Traditional approaches to the synthesis of the piperazin-2-one (B30754) core, including 5-benzyl-piperazin-2-one, have historically relied on well-established cyclization and peptide bond formation strategies. These methods often utilize readily available starting materials and have been fundamental in the development of piperazinone chemistry.

Cyclization Reactions Utilizing Amino Acid Precursors

A primary and straightforward route to chiral this compound involves the use of α-amino acids as precursors, with L- or D-phenylalanine being the logical starting point for the desired benzyl (B1604629) substituent at the C5 position. This approach leverages the inherent chirality of the amino acid to install the stereocenter. The general strategy involves the formation of a linear diamine precursor derived from the amino acid, followed by an intramolecular cyclization to furnish the piperazinone ring.

One common method involves the N-alkylation of an amino acid ester with a protected aminoethyl group, followed by deprotection and subsequent intramolecular aminolysis of the ester to form the lactam ring. For instance, the synthesis can commence with the reductive amination of a protected amino acid, such as N-Boc-phenylalanine, with an appropriate amine, followed by steps to set up the intramolecular cyclization.

Another established method is the cyclization of dipeptide precursors. For example, a dipeptide containing a phenylalanine residue can be synthesized and subsequently cyclized to form a diketopiperazine, which can then be selectively reduced to the desired piperazin-2-one. However, direct cyclization to the mono-keto piperazine (B1678402) is often preferred for efficiency.

The following table summarizes representative conventional cyclization reactions for piperazinone synthesis:

| Starting Material | Key Reaction Steps | Product | Ref. |

| L-Phenylalanine | 1. N-protection (e.g., Boc) 2. Activation of carboxylic acid 3. Coupling with a protected ethylenediamine (B42938) derivative 4. Deprotection 5. Intramolecular cyclization | (S)-5-Benzyl-piperazin-2-one | rsc.org |

| Dipeptide Ester (e.g., Gly-Phe-OMe) | 1. Base- or acid-catalyzed intramolecular aminolysis | Cyclo(Gly-Phe) (a diketopiperazine) | researchgate.net |

Peptide Bond Formation Strategies

The formation of the amide bond within the piperazin-2-one ring is a critical step and can be viewed as an intramolecular peptide bond formation. The principles and reagents used in peptide synthesis are therefore directly applicable. Once a suitable linear precursor, typically a β-amino acid derivative, is synthesized, a variety of peptide coupling reagents can be employed to facilitate the intramolecular cyclization.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, HBTU, HATU) are also highly effective for promoting the cyclization. peptide.comresearchgate.net These reagents activate the carboxylic acid group of the linear precursor, making it susceptible to nucleophilic attack by the terminal amine to close the six-membered ring.

The choice of coupling reagent and reaction conditions is crucial to maximize the yield of the desired piperazinone and minimize side reactions, such as intermolecular polymerization or racemization at the stereogenic center.

The following table highlights common peptide coupling reagents used in piperazinone synthesis:

| Coupling Reagent Class | Examples | Key Features | Ref. |

| Carbodiimides | DCC, DIC, EDC | Widely used, often require additives (e.g., HOBt) to prevent racemization. | bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, low racemization, but can have carcinogenic byproducts. | peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast reaction rates, low racemization, solutions are stable. | bachem.com |

Stereoselective Synthesis of this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-5-benzyl-piperazin-2-one is of significant importance. Such methods typically involve asymmetric catalysis or the use of chiral auxiliaries. rsc.org

A prominent strategy for the asymmetric synthesis of chiral piperazin-2-ones is the catalytic asymmetric hydrogenation of unsaturated precursors like pyrazin-2-ols. dicp.ac.cnrsc.org For example, a disubstituted pyrazin-2-ol can be hydrogenated using a chiral palladium catalyst, such as one derived from Tol-BINAP, to yield the corresponding piperazin-2-one with high diastereoselectivity and enantioselectivity. dicp.ac.cn This method allows for the controlled introduction of two stereocenters.

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. nih.govcaltech.edu This approach allows for the enantioselective introduction of substituents at the C3 position, and with appropriate precursors, could be adapted for substitution at other positions. The use of chiral phosphine-oxazoline (PHOX) ligands in conjunction with a palladium catalyst has been shown to provide α-tertiary piperazin-2-ones in high enantiomeric excess. nih.govnih.gov

Furthermore, enzymatic resolutions and the use of chiral auxiliaries derived from the chiral pool are also viable strategies. rsc.orgresearchgate.net For instance, an enzyme could be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

The table below presents selected data on the stereoselective synthesis of piperazin-2-one derivatives:

| Precursor | Catalyst/Reagent | Product | ee (%) | dr | Ref. |

| 5,6-Diphenyl-pyrazin-2-ol | Pd(OCOCF3)2/(R)-TolBINAP | (5R,6R)-5,6-Diphenyl-piperazin-2-one | 90 | >20:1 | dicp.ac.cn |

| N-protected piperazin-2-one | [Pd2(pmdba)3]/(S)-(CF3)3-tBuPHOX | α-allylated piperazin-2-one | up to 98 | N/A | caltech.edu |

Advanced Synthetic Approaches to this compound

In recent years, the development of more sustainable and efficient synthetic methodologies has become a major focus in organic chemistry. These advanced approaches, including the application of green chemistry principles and flow chemistry, are being increasingly applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. unibo.it This can be achieved through several strategies, including the use of greener solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions.

The use of microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of piperazinones and related heterocycles. researchgate.netthieme-connect.comnih.govscipublications.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. thieme-connect.com For example, the cyclization of dipeptide esters to form diketopiperazines can be efficiently carried out under solvent-free conditions using microwave irradiation. researchgate.net

The selection of reaction solvents is another key aspect of green chemistry. The replacement of hazardous solvents like dichloromethane (B109758) and chloroform (B151607) with more environmentally benign alternatives such as ethanol, water, or ionic liquids is highly desirable. organic-chemistry.org Additionally, the development of catalytic reactions, as discussed in the stereoselective synthesis section, contributes to the principles of green chemistry by reducing the need for stoichiometric reagents and minimizing waste. dicp.ac.cn

Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.commdpi.comresearchgate.netresearchgate.net The synthesis of piperazine derivatives has been successfully adapted to flow-through conditions. mdpi.comresearchgate.net

For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. For example, the formation of a linear precursor through reductive amination, followed by an in-line cyclization step, could be performed in a continuous manner. mdpi.com The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process by allowing for easy separation and reuse of the catalyst. mdpi.com

Photoredox catalysis, which utilizes visible light to promote chemical reactions, is another modern synthetic tool that aligns with both green chemistry and flow chemistry. mdpi.com This methodology has been applied to the synthesis of C-H functionalized piperazines and could potentially be adapted for the synthesis of piperazin-2-ones in a continuous flow reactor. mdpi.com

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for chemical modification, enabling the exploration of structure-activity relationships in drug discovery. Derivatization strategies primarily focus on three key areas: the nitrogen atoms of the piperazinone ring, the exocyclic benzyl group, and the carbon atoms of the heterocyclic core. These modifications allow for the fine-tuning of physicochemical properties and biological activity.

The two nitrogen atoms within the piperazin-2-one ring, N1 and N4, are common sites for functionalization. The secondary amine at the N4 position is typically more nucleophilic and readily undergoes substitution, while the N1 amide nitrogen can also be modified, often after protection of the N4 position.

Standard N-alkylation reactions using alkyl halides or reductive amination with aldehydes or ketones are frequently employed to introduce a wide range of substituents at the N4 position. researchgate.net To achieve selective mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, a common strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net This allows for the controlled functionalization of the unprotected nitrogen, followed by deprotection and subsequent modification of the second nitrogen if desired. nih.govcaltech.edu

N-acylation is another prevalent strategy, introducing amide functionalities by reacting the piperazinone core with acyl chlorides or carboxylic acids under standard coupling conditions. nih.gov Furthermore, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, expanding the chemical diversity with various aryl and heteroaryl groups. A cascade, metal-promoted transformation using chloro allenylamide, a primary amine, and an aryl iodide has been developed as a one-pot process to afford N-substituted piperizinones in good yields. thieme-connect.com

The table below summarizes common methods for substituting the piperazinone nitrogen atoms.

| Reaction Type | Reagents and Conditions | Position | Notes |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N4 | Can lead to di-alkylation without controlled stoichiometry. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | N4 | Avoids over-alkylation and formation of quaternary salts. researchgate.net |

| N-Acylation | Acyl chloride or Carboxylic acid, Coupling agent (e.g., HATU), Base | N1, N4 | Introduces amide functionality. nih.gov |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N1, N4 | Buchwald-Hartwig amination for introducing aryl groups. |

| Boc-Protection | Boc2O, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N1 or N4 | Enables orthogonal functionalization of the two nitrogen atoms. |

The benzyl group at the C5 position offers another avenue for structural diversification. Modifications can be made either at the benzylic position (the CH2 group) or on the phenyl ring itself.

Functionalization of the benzylic C-H bond can be achieved through various oxidative methods. For instance, selective oxidation can convert the benzylic methylene (B1212753) group into a carbonyl, yielding a benzoyl-substituted piperazinone. wikipedia.org Radical bromination, such as the Wohl-Ziegler reaction, can introduce a bromine atom at the benzylic position, which can then serve as a handle for further nucleophilic substitution reactions. wikipedia.org

The phenyl ring of the benzyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or acyl groups at the ortho, meta, or para positions. However, these reactions can sometimes lack regioselectivity. A more controlled approach involves transition-metal-catalyzed C-H activation. For example, palladium-catalyzed ortho-arylation of N-benzyl heterocyclic systems using arylboronic acids has been reported, a methodology that could be adapted to the this compound core to create biaryl motifs. rsc.orgrsc.org This directed C-H activation provides a powerful tool for synthesizing complex analogues with high regioselectivity. rsc.org

The following table details strategies for modifying the benzyl group.

| Modification Site | Reaction Type | Reagents and Conditions | Outcome |

| Phenyl Ring | Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4; Br2/FeBr3 | Introduction of nitro, halogen, etc., on the ring. |

| Phenyl Ring | Directed C-H ortho-Arylation | Arylboronic acid pinacol (B44631) ester, Pd(OAc)2, Oxidant | Forms biaryl structure with high regioselectivity. rsc.orgrsc.org |

| Benzylic Carbon | Oxidation | CrO3-dmpyz or IBX in DMSO | Converts benzylic CH2 to a carbonyl (C=O). wikipedia.org |

| Benzylic Carbon | Radical Halogenation | N-Bromosuccinimide (NBS), Radical initiator | Introduces a bromine atom for further substitution. wikipedia.org |

While substitutions at the nitrogen atoms are well-established, functionalization of the piperazinone ring's carbon atoms presents a greater synthetic challenge but also offers significant opportunities for creating novel analogues with unique three-dimensional structures. mdpi.comresearchgate.net The primary targets for such modifications are the α-carbons (C3 and C6) adjacent to the nitrogen atoms.

Recent advancements in C-H functionalization have provided powerful tools for modifying these positions. mdpi.comnih.gov Photoredox catalysis, using iridium or ruthenium-based catalysts, enables the direct α-C–H arylation, vinylation, and alkylation of N-protected piperazines. mdpi.comnih.govencyclopedia.pub These methods proceed via the formation of an α-amino radical intermediate, which then couples with the desired reaction partner. encyclopedia.pub

Another effective strategy is the direct α-C–H lithiation of N-Boc-protected piperazines using a strong base like s-butyllithium, often in the presence of a chiral ligand like (-)-sparteine (B7772259) to achieve enantioselectivity. mdpi.comnih.gov The resulting organolithium intermediate can be trapped with various electrophiles to introduce diverse substituents.

Furthermore, asymmetric catalysis has been employed to introduce chirality at the C3 position. The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edunih.gov These methods provide access to chiral building blocks that are otherwise difficult to synthesize. researchgate.net

| Position | Methodology | Key Features | Representative Reaction |

| C3, C6 | Photoredox C-H Functionalization | Uses light and a photocatalyst (e.g., Ir(ppy)3); enables arylation, vinylation, alkylation. mdpi.comnih.gov | N-Boc-piperazinone + Aryl halide --(Photocatalyst, light)--> C-arylated product |

| C3, C6 | Direct C-H Lithiation | N-Boc protection required; uses strong base (s-BuLi); can be made asymmetric with chiral ligands. mdpi.comnih.gov | N-Boc-piperazinone + s-BuLi/(-)-sparteine --> Lithiated intermediate --(Electrophile)--> C-substituted product |

| C3 | Asymmetric Allylic Alkylation | Palladium-catalyzed; decarboxylative; yields enantioenriched products with quaternary centers. nih.govcaltech.edu | N-protected piperazin-2-one allyl ester --(Pd catalyst, chiral ligand)--> α-allyl-piperazin-2-one |

Synthetic Challenges and Future Directions in this compound Synthesis

Future research is directed towards overcoming these hurdles through the development of more efficient and atom-economical synthetic methods. Key future directions include:

Advanced C-H Functionalization: Expanding the scope and improving the practicality of direct C-H functionalization reactions will be crucial. This includes developing more robust and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups without the need for directing or protecting groups. mdpi.comnih.gov

Catalytic Asymmetric Methods: There is a clear need for new catalytic asymmetric methods to access specific stereoisomers of substituted this compound. This will enable more precise probing of biological targets and the development of more potent and selective therapeutic agents. nih.gov

Flow Chemistry: The implementation of flow chemistry offers a promising solution to challenges related to scalability, reaction time, and safety, particularly for photoredox reactions which can be limited by light penetration in large-scale batch processes. mdpi.com

Biocatalysis: The use of enzymes for the stereoselective synthesis of piperazinone derivatives offers a green and efficient alternative to traditional chemical methods, operating under mild aqueous conditions.

By addressing these challenges and pursuing these future directions, chemists can unlock the full potential of the this compound scaffold for applications in medicinal chemistry and materials science.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 5 Benzyl Piperazin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Benzyl-piperazin-2-one derivatives. Both ¹H and ¹³C NMR spectroscopy are routinely employed to provide detailed information about the carbon-hydrogen framework of these molecules. thieme-connect.comingentaconnect.comresearchgate.net

In ¹H NMR spectra of this compound derivatives, the protons of the piperazine (B1678402) ring typically exhibit characteristic chemical shifts and coupling patterns that are influenced by the ring conformation and the nature of the substituents. rsc.orgrsc.org The protons of the benzyl (B1604629) group give rise to signals in the aromatic region of the spectrum. The methylene (B1212753) protons of the benzyl group and the protons on the piperazine ring can be distinguished based on their chemical shifts and multiplicities.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing the chemical shifts of each carbon atom in the molecule. thieme-connect.comingentaconnect.comnp-mrd.org The carbonyl carbon of the piperazin-2-one (B30754) ring is typically observed at a downfield chemical shift. The carbon atoms of the piperazine ring and the benzyl group also show characteristic resonances. The number of signals in the ¹³C NMR spectrum can confirm the number of unique carbon atoms in the molecule, which is useful for verifying the structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish the connectivity between protons and carbons, further confirming the proposed structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperazine Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine Ring CH₂ | 2.5 - 4.0 | 40 - 60 |

| Benzyl CH₂ | ~3.5 | ~63 |

| Aromatic CH (Benzyl) | 7.2 - 7.4 | 127 - 138 |

| Carbonyl C=O | - | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the this compound scaffold.

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. researchgate.netresearchgate.netsemanticscholar.org It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns. libretexts.orgresearchgate.netxml-journal.netchemguide.co.uk

In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. thieme-connect.com

The fragmentation of the molecular ion provides characteristic fragment ions that are indicative of the compound's structure. For this compound derivatives, common fragmentation pathways involve the cleavage of the bond between the benzyl group and the piperazine ring, leading to the formation of a benzyl cation (m/z 91) or a tropylium (B1234903) ion (m/z 91). xml-journal.netmdma.ch Cleavage of the piperazine ring itself can also occur, resulting in a series of characteristic fragment ions. researchgate.netresearchgate.netmiamioh.edu The analysis of these fragmentation patterns allows for the confirmation of the compound's identity and the elucidation of its structure. researchgate.netxml-journal.net

Table 2: Common Fragment Ions Observed in the Mass Spectra of Benzylpiperazine Derivatives

| m/z | Proposed Fragment Ion |

| 91 | [C₇H₇]⁺ (benzyl cation/tropylium ion) |

| 135 | Ring-substituted benzyl cation |

| 178 | Fragment from piperazine ring cleavage |

| 164 | Fragment from piperazine ring cleavage |

Note: The relative abundance of these fragment ions can vary depending on the specific structure of the derivative and the ionization technique used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable techniques for the identification of functional groups present in this compound and its derivatives.

IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. thieme-connect.comresearchgate.netresearchgate.netnist.govnist.gov In the IR spectrum of a this compound derivative, the following characteristic absorption bands can be observed:

A strong absorption band in the region of 1650-1690 cm⁻¹ corresponding to the C=O stretching vibration of the amide group in the piperazin-2-one ring.

N-H stretching vibrations in the region of 3200-3400 cm⁻¹ for secondary amines.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule in the regions of 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C-N stretching vibrations in the region of 1000-1350 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net Aromatic compounds like this compound derivatives typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π-π* transitions of the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the presence of substituents on the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1650 - 1690 |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| C-N | Stretch | 1000 - 1350 |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound and its derivatives. acs.orgsielc.comrdd.edu.iqrsc.org HPLC is widely used to separate the desired compound from reaction mixtures and to determine its purity.

Reversed-phase HPLC is a commonly used mode for the separation of these compounds, often employing a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. acs.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The detection of the separated compounds is usually achieved using a UV detector, as the benzyl group provides a chromophore that absorbs UV light. For compounds lacking a strong chromophore, other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) can be employed. sielc.comrdd.edu.iq The retention time of a compound in an HPLC system is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration.

Crystallographic Analysis of this compound and its Complexes

Crystallographic studies have confirmed that the piperazine ring in many of its derivatives adopts a chair conformation. researchgate.netiucr.org The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the packing of the molecules in the crystal lattice. The structural information obtained from X-ray crystallography is invaluable for confirming the stereochemistry of chiral centers and for understanding the structure-activity relationships of these compounds.

Investigation of Biological Activities and Molecular Mechanisms of 5 Benzyl Piperazin 2 One and Its Analogues in Preclinical Research

Enzyme Inhibition Studies and Target Identification

The piperazine (B1678402) ring, particularly when substituted, is a common motif in enzyme inhibitors. Research into 5-benzyl-piperazin-2-one analogues has revealed inhibitory activity against several classes of enzymes, including kinases, proteases, and others involved in critical physiological pathways.

Analogues of this compound have been investigated as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling and are prominent targets in oncology.

Src/Abl Kinase Inhibition : A series of compounds featuring a piperazine-containing aminopyrimidinylthiazole-5-carboxamide core structure were identified as potent dual inhibitors of Src and Abl kinases. nih.gov One notable compound from this series, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, demonstrated significant antiproliferative activity against various tumor cell lines. nih.gov

Nek2 Kinase Inhibition : The mitotic kinase Nek2 represents another target for piperazine-containing compounds. Structural studies have shown that aminopyrazine inhibitors with a piperidine (B6355638) ring can bind to an unusual inactive "Tyr-down" conformation of Nek2. nih.gov These inhibitors form hydrogen bonds with the kinase hinge region, while other parts of the molecule, such as a trimethoxyphenyl group, engage in hydrophobic contacts at the entrance of the ATP pocket. nih.gov This unique binding mode suggests a pathway for designing specific inhibitors of kinase autophosphorylation. nih.gov

Information regarding the direct modulation of proteases by this compound in the reviewed preclinical literature is limited. While the piperazine scaffold is present in various biologically active molecules, specific and detailed studies focusing on its role in protease inhibition are not extensively documented for this particular compound and its close analogues.

Analogues of this compound have demonstrated significant inhibitory activity against a diverse range of other enzymes.

Soluble Epoxide Hydrolase (sEH) : Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. A novel class of sEH inhibitors was developed by incorporating a polar piperazine group into 1,3-disubstituted ureas to enhance water solubility. nih.gov The most potent compound in this series was a urea (B33335) derivative containing a 5-benzyl-substituted piperazine, which exhibited an IC50 value of 1.37 μM against human sEH. nih.gov In another study, a chromen-2-amide derivative featuring a benzyl (B1604629) piperidine moiety was identified as a lead structure for sEH inhibition, with an IC50 value of 1.75 μM. acgpubs.orgproquest.com

Cholinesterase : Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. nih.gov Several studies have identified N-benzylpiperazine derivatives as potential AChE inhibitors. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated, with the compound bearing an ortho-chlorine on the benzyl ring showing the highest potency (IC50 = 0.91 μM). nih.gov Another study on phthalimide-based analogues found that a derivative with a 4-fluorophenyl moiety was the most potent, with an IC50 of 16.42 μM. nih.gov Compounds derived from N-benzylpiperazine and substituted pyrazoles also showed moderate AChE inhibition in the micromolar range (5-50 μM). researchgate.net

Monoamine Oxidase (MAO) : Selective inhibition of monoamine oxidase B (MAO-B) is a key strategy in treating Parkinson's disease. nih.govnih.gov A series of pyridazinobenzylpiperidine derivatives were synthesized and found to be selective MAO-B inhibitors. The most potent compound, featuring a 3-chloro substitution, had an IC50 value of 0.203 μM for MAO-B and demonstrated a high selectivity index (19.04) over MAO-A. nih.govnih.gov Kinetic studies revealed a competitive and reversible mode of inhibition for the lead compounds. nih.gov

α-Glucosidase : α-Glucosidase inhibitors are used to control hyperglycemia in diabetes mellitus. nih.gov Piperazine derivatives have been identified as potent inhibitors of this enzyme. Novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives were shown to be noncompetitive inhibitors of yeast α-glucosidase. nih.gov Other studies have also confirmed the potential of various piperazine-containing scaffolds as α-glucosidase inhibitors, often showing greater potency than the standard drug, acarbose. researchgate.netmdpi.com

Table 1: Inhibitory Activities of this compound Analogues on Various Enzymes

| Enzyme Target | Compound/Analogue Class | Key Substituent(s) | IC50 Value | Source(s) |

|---|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | 5-Benzyl-piperazine-containing urea | 5-Benzyl on piperazine | 1.37 μM | nih.gov |

| Acetylcholinesterase (AChE) | Benzylpiperazin-isoindoline-dione | 2-Chloro on benzyl | 0.91 μM | nih.gov |

| Acetylcholinesterase (AChE) | Benzylpiperazin-isoindoline-dione | 4-Fluoro on phenyl | 16.42 μM | nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine | 3-Chloro on phenyl | 0.203 μM | nih.govnih.gov |

| Monoamine Oxidase A (MAO-A) | Pyridazinobenzylpiperidine | 3-Chloro on phenyl | 3.857 μM | nih.govnih.gov |

Receptor Binding and Ligand-Target Interactions

The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly those in the central nervous system. nih.gov

Arylpiperazine derivatives are known to interact with a variety of aminergic GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The versatility of the piperazine structure allows it to serve as a scaffold for developing ligands with specific affinity and functional activity profiles. nih.gov

Sigma Receptors (σ1R) : Although not a classic GPCR, the σ1 receptor is a unique chaperone protein involved in nociceptive signaling. A series of benzylpiperazine derivatives were designed as selective σ1R antagonists for pain treatment. nih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated the highest affinity (Ki = 1.6 nM) and a significant selectivity (Ki σ2/Ki σ1 = 886) over the σ2 subtype. nih.gov

Histamine (B1213489) Receptors : Ligand interaction databases indicate that benzylpiperazine-containing structures can bind to histamine receptors. For example, the compound 11-[2-(4-benzylpiperazin-1-yl)ethylsulfanyl]-6,11-dihydrobenzo[c] nih.govbenzoxepine-2-carboxylic acid has been documented as a ligand for the Histamine H1 receptor. zhanggroup.org

Based on the available preclinical research literature, there is a lack of specific studies investigating the direct binding and interaction of this compound or its close analogues with nuclear receptors. The primary focus of research for this chemical class has been on enzymatic targets and GPCRs.

Ion Channels

While direct studies on this compound are limited, research into its analogues reveals significant interactions with ion channels and related receptors, which are crucial for cellular signaling.

A series of piperazinyl quinazolin-4-(3H)-one derivatives have been identified as ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). nih.gov One potent compound from this series, 16RR , demonstrated high selectivity for Cavα2δ-1 over Cavα2δ-2 and exhibited a superior analgesic efficacy-safety ratio in mice compared to pregabalin (B1679071). nih.gov

In another study, a novel piperazine derivative, cmp2 , was identified as a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This compound was shown to activate Ca2+ influx through TRPC6 channels without affecting the structurally related TRPC3 and TRPC7 channels. nih.gov

Furthermore, benzylpiperazine derivatives have been investigated as ligands for sigma-1 (σ1) receptors. nih.gov Although not classical ion channels, σ1 receptors are unique chaperone proteins that modulate various ion channels, including voltage-gated Ca2+, K+, and Na+ channels, as well as NMDA receptors. A notable analogue, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) , displayed high affinity and selectivity for the σ1 receptor, acting as an antagonist. nih.govacs.org This interaction is believed to underlie its observed antinociceptive effects. nih.govacs.org

| Compound | Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 16RR | Voltage-gated calcium channel (α2δ-1 subunit) | Selective Ligand | Superior analgesic efficacy-safety ratio compared to pregabalin in mice. | nih.gov |

| cmp2 | TRPC6 Channel | Selective Activator | Activates Ca2+ influx specifically through TRPC6. | nih.gov |

| Compound 15 | Sigma-1 (σ1) Receptor | Antagonist (Ki = 1.6 nM) | High affinity and selectivity (886-fold over σ2). | nih.gov |

Cellular Assays and Phenotypic Screening in Disease Models

Cell-based assays have been instrumental in elucidating the therapeutic potential of this compound analogues in various disease contexts, from oncology to infectious diseases.

Piperazine derivatives have demonstrated significant potential as anticancer agents by modulating cell proliferation and inducing apoptosis in various cancer cell lines.

One study reported a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, with compound 10ec showing the highest cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM. nih.gov Further analysis, including acridine (B1665455) orange/ethidium bromide (AO/EB) and DAPI staining, confirmed that compound 10ec induces apoptosis. nih.gov

Another series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which incorporate a benzyl-indolin-2-one structure, were evaluated for anticancer activity. Compounds 7c and 7d were particularly effective against the MCF-7 breast cancer cell line, with IC50 values of 7.17 µM and 2.93 µM, respectively. mdpi.com Mechanistic studies revealed that compound 7d caused cell cycle arrest at the G2/M phase and induced apoptosis through the activation of caspase-3 and caspase-9. mdpi.com

Similarly, new phenylpiperazine derivatives of 1,2-benzothiazine were synthesized and tested. nih.gov Compound BS230 exhibited potent antitumor activity against the MCF7 breast cancer cell line, showing greater cytotoxicity than the standard drug doxorubicin. nih.gov These compounds are thought to act as inhibitors of topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 10ec | BT-474 (Breast) | 0.99 µM | Apoptosis induction, Tubulin polymerization inhibition | nih.gov |

| 7c | MCF-7 (Breast) | 7.17 µM | Not specified | mdpi.com |

| 7d | MCF-7 (Breast) | 2.93 µM | G2/M phase arrest, Caspase-3/9 activation | mdpi.com |

| BS230 | MCF7 (Breast) | More potent than doxorubicin | Topoisomerase II inhibition | nih.gov |

The piperazine scaffold is a key component in the development of new antimicrobial agents, showing efficacy against a range of pathogens.

In one study, a series of novel piperazine derivatives were screened for their antibacterial activity. ijcmas.com Compound RL-308 was particularly potent, showing a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Shigella flexineri and 4 µg/mL against Staphylococcus aureus. The Minimum Bactericidal Concentration (MBC) for these pathogens was found to be 4 µg/mL and 8 µg/mL, respectively. ijcmas.com

Another investigation focused on pyrimidine-incorporated piperazine derivatives. nih.gov Compounds 4b and 4d demonstrated good antibacterial activity against S. aureus and Bacillus subtilis at a concentration of 40 µg/ml. Additionally, compounds 4a , 4d , and 4e showed significant antifungal activity against Aspergillus niger and Candida albicans at the same concentration. nih.gov The versatility of the piperazine structure allows for the creation of derivatives with broad-spectrum antimicrobial properties. bioengineer.org

Analogues of this compound have been evaluated for their potential to modulate inflammatory pathways. Research has shown that certain piperazine derivatives can exert anti-inflammatory effects by reducing the production of key inflammatory mediators.

For instance, a study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety investigated their anti-inflammatory activities. nih.gov While specific data points on inflammatory markers were not detailed in the abstract, the study highlights the potential of this chemical class in inflammation research. The development of piperazine-based compounds as σ1 receptor antagonists also points to an indirect anti-inflammatory role, as these receptors are involved in modulating neuro-inflammatory pain signals. acs.org

The neurobiological effects of benzylpiperazine derivatives have been explored in various cell-based models, revealing both neurotoxic and potentially neuroprotective properties.

One study investigated the neurotoxic effects of N-benzylpiperazine (BZP) on the human cancer LN-18 cell line. nih.gov BZP was found to induce mitochondrial proapoptotic pathways, indicated by a significant elevation in LDH levels, increased mitochondrial membrane potential, decreased ATP production, and increased reactive oxygen species (ROS). This suggests that BZP's toxicity is linked to mitochondrial dysfunction and oxidative stress, leading to programmed cell death. nih.gov

Conversely, other piperazine derivatives are being developed for their therapeutic potential in neurological disorders. The TRPC6 activator cmp2 was found to exhibit synaptoprotective properties in hippocampal neuron cultures, suggesting its potential as a lead compound for treating synaptic deficiencies in conditions like Alzheimer's disease. nih.gov

In Vivo Pharmacological Evaluation in Animal Models (Excluding Clinical Human Trial Data)

Preclinical evaluation in animal models has provided crucial insights into the pharmacological effects and therapeutic potential of this compound analogues.

In the realm of pain research, the σ1 receptor antagonist Compound 15 was tested in a mouse formalin assay for inflammatory pain and a chronic nerve constriction injury (CCI) model of neuropathic pain. nih.govacs.org It produced significant, dose-dependent antinociceptive and anti-allodynic effects without impairing locomotor activity, suggesting its potential as a therapeutic for chronic pain. nih.govacs.orgacs.org

The anti-parasitic efficacy of the piperazine-based compound MMV665917 was demonstrated in a neonatal calf model of cryptosporidiosis, a disease causing severe diarrhea. nih.gov Treatment with MMV665917 led to a prompt resolution of diarrhea and reduced fecal oocyst shedding by approximately 94%, establishing it as a promising lead compound for anti-cryptosporidial drug development. nih.gov

In neuropharmacology, the TRPC6 activator cmp2 was shown to penetrate the blood-brain barrier in mice. nih.gov In vivo studies indicated that it could reverse deficits in synaptic plasticity in a 5xFAD mouse model of Alzheimer's disease. nih.gov Separately, studies on N-benzylpiperazine (BZP) in rats showed that it elevates extracellular levels of dopamine and noradrenaline in the frontal cortex and causes marked behavioral activation, such as increased locomotor activity. psychiatry-psychopharmacology.com

| Compound | Animal Model | Disease/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Compound 15 | Mouse | Inflammatory and Neuropathic Pain | Dose-dependent antinociceptive and anti-allodynic effects. | nih.govacs.orgacs.org |

| MMV665917 | Neonatal Calf | Cryptosporidiosis (Diarrhea) | Reduced oocyst shedding by ~94% and resolved diarrhea. | nih.gov |

| cmp2 | Mouse (5xFAD) | Alzheimer's Disease | Reversed deficits in synaptic plasticity. | nih.gov |

| N-Benzylpiperazine (BZP) | Rat | Neuropharmacology | Increased extracellular dopamine/noradrenaline and locomotor activity. | psychiatry-psychopharmacology.com |

Efficacy Assessment in Disease Progression Models

Analogues of this compound have been evaluated in a variety of preclinical models for neurological and psychiatric disorders. The research highlights neurogenic, neuroplastic, and memory-enhancing effects.

A notable analogue, Amdiglurax (formerly NSI-189), has demonstrated significant efficacy in models of depression, stroke, and neuropathy. In preclinical studies, Amdiglurax was identified as a neurogenesis stimulant that enhances hippocampal neuroplasticity. wikipedia.org In mouse models, it has been shown to dose-dependently increase hippocampal volume. wikipedia.org In a rat model of ischemic stroke, oral administration of Amdiglurax led to significant improvement in motor and neurological deficits, an effect associated with increased neurite outgrowth in the hippocampus and cortex. nih.gov Furthermore, it has shown potential in preventing and ameliorating peripheral and central nervous system neuropathy in diabetic mouse models. medchemexpress.com The therapeutic effects are linked to its ability to upregulate key neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF). nih.govmedchemexpress.com

Other analogues, including N-benzylpiperazine (BZP) and N,N'-dibenzylpiperazine (DBZP), have been studied for their effects on memory and cognition. In mouse models, both BZP and its metabolite, N-benzylethylenediamine (BEDA), were found to enhance the acquisition and consolidation of memory. researchgate.net DBZP, a common byproduct of BZP synthesis, was also shown to enhance the acquisition phase of memory. researchgate.net These findings suggest a potential role for this structural class in modulating cognitive processes.

| Analogue | Disease/Condition Model | Preclinical Species | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Amdiglurax (NSI-189) | Major Depressive Disorder | Mouse | Increases hippocampal volume; neurogenic and neuroplastic effects. | wikipedia.org |

| Amdiglurax (NSI-189) | Ischemic Stroke | Rat | Ameliorated motor/neurological deficits; promoted neurite outgrowth. | nih.gov |

| Amdiglurax (NSI-189) | Diabetic Neuropathy | Mouse | Prevents and ameliorates CNS and PNS neuropathy. | medchemexpress.com |

| N-benzylpiperazine (BZP) | Memory/Cognition | Mouse | Enhanced acquisition and consolidation of memory. | researchgate.net |

| N,N'-dibenzylpiperazine (DBZP) | Memory/Cognition | Mouse | Enhanced acquisition of memory. | researchgate.net |

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species

The relationship between the concentration of benzylpiperazine analogues in the body and their pharmacological effects has been explored through pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of benzylpiperazine analogues are key determinants of their activity. N-benzylpiperazine (BZP) has a reported elimination half-life of approximately 5.5 hours. wikipedia.org The more complex analogue, Amdiglurax, exhibits a longer elimination half-life of 17.4–20.5 hours. wikipedia.org

Metabolism is a critical aspect of the pharmacokinetics of these compounds. BZP is metabolized primarily by the cytochrome P450 (CYP) enzyme system, with studies suggesting the involvement of CYP2D6, CYP1A2, and CYP3A4 isoforms. europa.euresearchgate.net In vitro studies using human liver microsomes have demonstrated that BZP and its analogues can act as inhibitors of various CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This inhibitory action indicates a potential for drug-drug interactions when co-administered with other substances metabolized by these enzymes. researchgate.netresearchgate.net

| Analogue | Parameter | Value | Preclinical Species/System | Reference |

|---|---|---|---|---|

| N-benzylpiperazine (BZP) | Elimination Half-Life | ~5.5 hours | Human | wikipedia.org |

| Amdiglurax (NSI-189) | Elimination Half-Life | 17.4–20.5 hours | Human | wikipedia.org |

| N-benzylpiperazine (BZP) | Primary Metabolic Enzymes | CYP2D6, CYP1A2, CYP3A4 | Human Liver Microsomes | europa.euresearchgate.net |

| Various Benzyl/Phenylpiperazines | CYP Inhibition | Inhibit CYP2D6, 1A2, 3A4, 2C19, 2C9 | Human Liver Microsomes | researchgate.net |

Pharmacodynamics

The pharmacodynamic profile of benzylpiperazine analogues is largely characterized by their interaction with monoamine neurotransmitter systems. BZP has a mixed mechanism of action, functioning as a releaser and reuptake inhibitor of dopamine, serotonin, and noradrenaline. europa.eunih.gov Its effects are qualitatively similar to those of amphetamine, though it is less potent. usdoj.gov This action on monoamine transporters is believed to underlie its stimulant properties. wikipedia.orgnih.gov

The analogue N,N'-dibenzylpiperazine (DBZP) has been shown to be a behaviorally active compound. nih.gov In drug discrimination studies in rats, DBZP fully substituted for methamphetamine, suggesting a similar, primarily dopaminergic, subjective effect. nih.gov However, unlike typical stimulants, it produced dose-dependent decreases in locomotor activity, which may suggest a complex interplay between dopaminergic and serotonergic systems. nih.gov This correlation between receptor activity and behavioral outcomes is central to understanding the pharmacodynamic profile of this class of compounds.

| Analogue | Mechanism of Action | Key Pharmacodynamic Effect | Preclinical Species | Reference |

|---|---|---|---|---|

| N-benzylpiperazine (BZP) | Dopamine, Serotonin, Noradrenaline Releaser/Reuptake Inhibitor | Stimulant-like effects similar to amphetamine. | Rodents, Monkeys | nih.govusdoj.gov |

| N,N'-dibenzylpiperazine (DBZP) | Likely Dopaminergic and Serotonergic Effects | Fully substitutes for methamphetamine in drug discrimination tests; decreases locomotor activity. | Rat | nih.gov |

Mechanistic Elucidation via Omics Technologies

Omics technologies offer powerful, high-throughput approaches to uncover the detailed molecular mechanisms of drug action. While the application of these technologies to this compound and its analogues is still an emerging area, their potential is significant.

Transcriptomics and Gene Expression Profiling

Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism, providing a snapshot of the genes that are actively being expressed. This technology is invaluable for identifying the cellular pathways and biological processes affected by a compound. For a neurogenic agent like Amdiglurax, gene expression profiling could elucidate the transcriptional programs that lead to the upregulation of factors like BDNF and SCF and promote neuroplasticity. nih.gov To date, specific transcriptomic studies detailing the effects of this compound or its direct analogues have not been published in the reviewed scientific literature.

Metabolomics Investigations

Metabolomics is the systematic identification and quantification of the small molecule metabolites within a biological system. It is a crucial tool for characterizing how a drug is processed in the body. Preclinical studies in rats have successfully used metabolomics approaches, primarily based on mass spectrometry, to identify the metabolic fate of N-benzylpiperazine (BZP). nih.govmdma.ch

These investigations have shown that BZP undergoes extensive phase I metabolism. The primary metabolic pathways include aromatic hydroxylation and degradation of the piperazine ring. europa.eumdma.ch The major metabolite identified in rat urine is p-Hydroxy-BZP, with m-Hydroxy-BZP being a minor product. nih.gov Other identified metabolites resulting from the cleavage of the piperazine ring include N-benzylethylenediamine and benzylamine. europa.eu These phase I metabolites can then undergo phase II conjugation, being excreted as glucuronide and/or sulfate (B86663) conjugates. europa.eunih.gov

| Parent Compound | Metabolite | Metabolic Pathway | Preclinical Species | Reference |

|---|---|---|---|---|

| N-benzylpiperazine (BZP) | p-Hydroxy-BZP | Aromatic Hydroxylation | Rat | europa.eunih.gov |

| N-benzylpiperazine (BZP) | m-Hydroxy-BZP | Aromatic Hydroxylation | Rat | europa.eunih.gov |

| N-benzylpiperazine (BZP) | N-benzylethylenediamine | Piperazine Ring Degradation | Rat | europa.eumdma.ch |

| N-benzylpiperazine (BZP) | Benzylamine | Piperazine Ring Degradation | Rat | europa.eu |

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modifications and Their Impact on Biological Potency and Selectivity

Systematic structural modifications of the 5-benzyl-piperazin-2-one core and its analogues have been crucial in elucidating the structural requirements for interaction with various biological targets. These modifications typically involve substitutions on the piperazine (B1678402) ring carbons, the nitrogen atoms, and the benzyl (B1604629) moiety.

One key area of investigation has been the substitution at the 5-position of the piperazine ring. In a study focused on developing inhibitors for soluble epoxide hydrolase (sEH), a series of compounds were synthesized with various substitutions at this position. The introduction of a 5-benzyl group on the piperazine ring resulted in the most potent compound against human sEH, demonstrating that this substituent serves as a favorable secondary pharmacophore. nih.gov This highlights the importance of the benzyl group's size and hydrophobicity for optimal binding.

Modifications to the nitrogen atoms of the piperazine ring are also a common strategy. In the development of ligands for the sigma-1 (σ1) receptor, new benzylpiperazine derivatives were synthesized based on a lead compound. nih.gov Exploration of the linker chain and hydrophobic domains attached to the piperazine nitrogen revealed that specific combinations were necessary for optimal binding. For instance, combining hydrophobic cyclohexyl or phenyl groups with a 4-methoxybenzylpiperazinyl moiety via a three-carbon linker yielded compounds with high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Similarly, in the pursuit of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring was shown to accommodate various heterocyclic rings, such as substituted indoles. nih.gov The nature of the linker connecting the heterocycle to the piperazine nitrogen—whether an amide or a methylene (B1212753) group—significantly influenced binding affinity and selectivity. For example, a 2-substituted indole (B1671886) connected via an amide linker showed high affinity and selectivity for the D3 receptor. nih.gov

The impact of these modifications is often target-dependent. For state-dependent NaV1.7 inhibitors, replacing a metabolically weak benzylic amine on the piperazine with a more stable aryl amide not only improved microsomal stability but also increased selectivity over the NaV1.5 channel. nih.gov Further optimization by introducing groups like 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (B1268165) led to marked improvements in both potency and metabolic stability. nih.gov These examples underscore how targeted, systematic modifications can overcome specific liabilities like poor metabolic stability while enhancing the desired biological activity and selectivity profile.

| Compound/Modification | Target | Key Modification | Impact on Potency/Selectivity |

| Urea-based Inhibitor | Soluble Epoxide Hydrolase (sEH) | Introduction of a 5-benzyl-piperazine group | Best potency (IC50 = 1.37 µM) and improved water solubility. nih.gov |

| Benzylpiperazine Derivative 15 | Sigma-1 Receptor (σ1R) | 4-methoxybenzyl on piperazine N; cyclohexyl group via 3-carbon linker | High affinity (Ki σ1 = 1.6 nM) and improved selectivity (Ki σ2/Ki σ1 = 886). nih.gov |

| Piperazine Amide 14 | NaV1.7 Sodium Channel | Replacement of benzylic amine with an aryl amide | Maintained NaV1.7 potency while increasing selectivity over NaV1.5 and improving metabolic stability. nih.gov |

| Indole Derivative (-)-10e | Dopamine D3 Receptor | 2-substituted indole with an amide linker on piperazine N | High affinity and selectivity for the D3 receptor. nih.gov |

Identification of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified that contribute to their biological activities.

Hydrophobic Benzyl Group: The benzyl group at the 5-position is a critical hydrophobic feature. Its size, shape, and ability to engage in π-π stacking or hydrophobic interactions are often essential for anchoring the molecule within the binding pocket of a target protein. In the case of sEH inhibitors, the 5-benzyl substitution was found to be optimal for potency, suggesting it fits well into a hydrophobic sub-pocket of the enzyme's active site. nih.gov

Piperazin-2-one (B30754) Core: The piperazin-2-one ring itself serves as a rigid and conformationally constrained scaffold. This rigidity helps to properly orient the appended functional groups for optimal interaction with the target. The lactam moiety within the ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form crucial interactions with amino acid residues in a receptor or enzyme active site.

Basic Nitrogen Atom: The second nitrogen atom of the piperazine ring (at the 4-position) is typically basic. At physiological pH, this nitrogen can be protonated, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the target protein. rsc.org This feature is often a key component of the pharmacophore for aminergic G-protein coupled receptors (GPCRs). The N-benzyl piperidine (B6355638) motif, a close structural relative, is known to provide crucial cation-π interactions with target proteins. nih.gov

Together, these features—a hydrophobic aromatic group, a rigid hydrogen-bonding core, and a basic nitrogen center—constitute a versatile pharmacophoric model that explains the broad biological activities of compounds derived from the this compound scaffold.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in drug design, allowing for the prediction of the activity of novel compounds and providing insight into the physicochemical properties that govern potency. Several QSAR studies have been successfully conducted on piperazine and keto-piperazine derivatives.

In one significant study, a robust QSAR model was developed for a series of 80 piperazine and keto-piperazine derivatives acting as renin inhibitors. scispace.comopenpharmaceuticalsciencesjournal.com Using multiple linear regression (MLR), a statistically significant model was generated with a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The model's strong predictive power was confirmed by an external test set prediction value (R² pred) of 0.821. scispace.comopenpharmaceuticalsciencesjournal.com This QSAR study revealed that constitutional descriptors, specifically the total information content index (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), play a vital role in the binding of these ligands to the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.com

Beyond 2D-QSAR, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to related scaffolds. For instance, a 3D-QSAR study on piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators yielded a CoMFA model with good statistical values (r² = 0.854, q² = 0.541). nih.gov The contour maps generated from this model indicated that electrostatic contributions (66.14%) were more significant than steric contributions (13.84%) for anti-inflammatory activity, guiding future modifications to optimize electrostatic interactions. nih.gov Similarly, 3D-QSAR models were developed for 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors, resulting in predictive CoMFA and CoMSIA models. nih.gov

These QSAR models serve as valuable predictive tools, enabling the rational design of more potent inhibitors by focusing on modifying the key structural features and physicochemical properties identified as being crucial for biological activity.

| QSAR Model Type | Compound Series | Key Statistical Parameters | Important Descriptors/Fields |

| 2D-QSAR (MLR) | Piperazine and Keto-Piperazine Renin Inhibitors | R² = 0.846, Q² = 0.818, R² pred = 0.821 scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net | Constitutional descriptors (Sv, nDB, nO) scispace.comopenpharmaceuticalsciencesjournal.com |

| 3D-QSAR (CoMFA) | 2-((pyridin-3-yloxy)methyl)piperazine Derivatives | r² = 0.854, q² = 0.541 nih.gov | Electrostatic and Steric fields nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | 5-benzyl-4-thiazolinone Derivatives | CoMFA: R² = 0.903, Q² = 0.539; CoMSIA: R² = 0.880, Q² = 0.547 nih.gov | Electrostatic and Steric fields nih.gov |

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles have been instrumental in the development of novel agents from the this compound and related scaffolds.

Ligand-Based Drug Design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is used when the 3D structure of the target is not available. The SAR data from a series of active compounds is used to build a pharmacophore model or develop a QSAR equation. The design of novel dopamine D3 receptor ligands is a prime example. nih.gov By synthesizing a series of piperazine derivatives with different N-substitutions and linkers, researchers systematically probed the chemical space around a known scaffold. The finding that an amide linker connected to a 2-substituted indole maintained high affinity and selectivity provided a clear design principle for future analogues without necessarily knowing the precise binding interactions within the D3 receptor. nih.gov

Structure-Based Drug Design utilizes the 3D structural information of the target protein, often obtained from X-ray crystallography or homology modeling, to guide the design of new ligands. Molecular docking is a key technique in this approach. For example, in the design of anticancer agents targeting topoisomerase II, new 1,2-benzothiazine derivatives incorporating phenylpiperazines were rationally designed. nih.gov Molecular docking studies were then performed to visualize how these compounds could bind to the DNA-topoisomerase II complex, helping to rationalize their observed cytotoxic activity and guide further design efforts. nih.gov Similarly, a homology model of the α7 nicotinic acetylcholine receptor was generated and used for docking studies of piperazine analogues. nih.gov The docking scores were correlated with experimental activity, which helped to validate the 3D-QSAR model and confirm the binding hypotheses, demonstrating a powerful synergy between ligand-based (QSAR) and structure-based (docking) methods. nih.gov

These design principles are not mutually exclusive and are often used in concert. Ligand-based approaches can provide initial hypotheses that are then tested and refined using structure-based techniques once a target structure becomes available.

Optimization of this compound Lead Compounds

Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to generate a viable drug candidate. Several studies showcase the successful optimization of leads based on the piperazine scaffold.

A clear example of addressing a specific liability is the optimization of urea-based sEH inhibitors, which were potent but suffered from poor water solubility. nih.gov By identifying this problem, researchers rationally introduced a polar 5-substituted piperazine moiety into the lead structure. This modification successfully improved solubility while simultaneously enhancing potency, with the 5-benzyl-piperazine derivative emerging as a highly promising new lead compound for further development. nih.gov

Improving selectivity is another critical goal of lead optimization. In the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels, an initial hit compound was systematically modified. nih.gov Through exploration of different substituents on the core scaffold, derivatives with single-digit nanomolar affinities were discovered. A final optimization step involved modifying the central scaffold itself to reduce lipophilicity, which is often associated with off-target effects. This led to a new lead compound, 16RR, which exhibited high selectivity for the desired Cavα2δ-1 subunit over Cavα2δ-2 and showed an improved efficacy-safety ratio in preclinical models. nih.gov

This iterative process of identifying liabilities in a lead compound and applying rational, targeted chemical modifications is the cornerstone of modern drug discovery and has been effectively applied to optimize compounds based on the this compound scaffold and its close analogues.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Binding Mode Prediction for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. For derivatives of 5-Benzyl-piperazin-2-one, docking studies are crucial for elucidating potential binding modes within the active sites of various biological targets. orientjchem.org

Research on related piperazine (B1678402) structures demonstrates that the benzyl (B1604629) group often engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the protein's binding pocket. nih.gov The piperazinone core, with its hydrogen bond donors and acceptors, frequently forms key hydrogen bonds with polar residues such as aspartate, glutamate (B1630785), or serine. nih.gov For instance, studies on phenylpiperazine derivatives targeting topoisomerase IIα have shown that the phenylpiperazine moiety can slide between nucleic acid bases, participating in π-π stacking, while the rest of the scaffold forms hydrogen bonds with amino acid residues like Asp463 and Gly488. nih.gov

The binding affinity is quantified by a scoring function, which estimates the free energy of binding. Lower binding energy scores typically indicate a more stable and favorable interaction. These predictions help prioritize which novel derivatives should be synthesized and tested experimentally, saving significant time and resources. mdpi.com Docking studies on various piperazine derivatives have successfully predicted binding poses that correlate well with in vitro activity against targets such as VEGFR-2 kinase and various bacterial enzymes. nih.govtandfonline.com

Table 1: Representative Molecular Docking Interactions for Piperazine Scaffolds This table is a generalized representation based on findings from various piperazine derivative studies.

| Target Protein Residue Type | Interaction Type | Likely Interacting Moiety on this compound |

| Phenylalanine, Tyrosine | π-π Stacking | Benzyl group |

| Leucine, Valine, Isoleucine | Hydrophobic Interaction | Benzyl group, Piperazine ring |

| Aspartate, Glutamate | Hydrogen Bond, Salt Bridge | Piperazine NH group |

| Serine, Threonine | Hydrogen Bond | Piperazinone C=O group |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are employed to assess the conformational stability of this compound derivatives when bound to their target proteins. rsc.org

By simulating the movements and interactions of atoms over a set period (typically nanoseconds), researchers can evaluate the stability of the predicted binding mode. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). polyu.edu.hk A stable RMSD value for the ligand and the protein backbone over the simulation time suggests that the complex is stable and the docking prediction is reliable. polyu.edu.hk For example, MD simulations of piperazine-linked compounds targeting carbonic anhydrase IX showed that ligand-bound complexes reached equilibration within the first 10 nanoseconds and remained stable for the entire 100 ns simulation. polyu.edu.hk

Virtual Screening Strategies for Novel this compound Derivatives

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, virtual screening can be used to discover novel derivatives with potential therapeutic applications. documentsdelivered.com

The process typically begins with the creation of a virtual library of compounds based on the this compound core, with various substituents added at different positions. This library is then subjected to a series of computational filters. These filters can be based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness or on pharmacophore models. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for binding to a specific target.

The filtered library is then "docked" into the active site of the target protein. documentsdelivered.com Compounds are ranked based on their docking scores, and the top-ranking molecules are selected as "hits." These hits are considered promising candidates for chemical synthesis and further biological evaluation. This approach has been successfully used to identify novel multitarget-directed ligands from libraries of piperazine derivatives. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used to theoretically evaluate these pharmacokinetic parameters for this compound derivatives early in the drug discovery process. nih.govresearchgate.net

These theoretical models use the chemical structure of a molecule to calculate various physicochemical descriptors. nih.gov These descriptors are then used to predict properties such as: